(Z)-3-bromo-2-methylbut-2-enoic acid
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Overview
Description
(Z)-3-bromo-2-methylbut-2-enoic acid is an organic compound with the molecular formula C5H7BrO2 It is a brominated derivative of butenoic acid and features a double bond in the (Z) configuration, which means the substituents on the double-bonded carbons are on the same side
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-bromo-2-methylbut-2-enoic acid typically involves the bromination of 2-methylbut-2-enoic acid. One common method is the addition of bromine (Br2) to the double bond of 2-methylbut-2-enoic acid in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the regioselectivity and stereoselectivity of the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-bromo-2-methylbut-2-enoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The double bond can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Addition: Reagents like hydrogen bromide (HBr) or bromine (Br2) in solvents like dichloromethane.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 3-hydroxy-2-methylbut-2-enoic acid or 3-amino-2-methylbut-2-enoic acid.
Addition: Formation of 2,3-dibromo-2-methylbutanoic acid.
Oxidation: Formation of 2-methylbut-2-enoic acid or 2-methyl-3-oxobutanoic acid.
Scientific Research Applications
(Z)-3-bromo-2-methylbut-2-enoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in studies to understand the effects of brominated compounds on biological systems.
Industrial Chemistry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-3-bromo-2-methylbut-2-enoic acid involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the double bond can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-methylbutanoic acid: Lacks the double bond present in (Z)-3-bromo-2-methylbut-2-enoic acid.
2-bromo-2-methylbutanoic acid: Has the bromine atom on a different carbon atom.
3-chloro-2-methylbut-2-enoic acid: Contains a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to its specific configuration and the presence of both a bromine atom and a double bond. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.
Properties
IUPAC Name |
(Z)-3-bromo-2-methylbut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3(4(2)6)5(7)8/h1-2H3,(H,7,8)/b4-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWSJFSJLIAEOC-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C)/Br)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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